gamma-Butyrobetaine-d9

Description

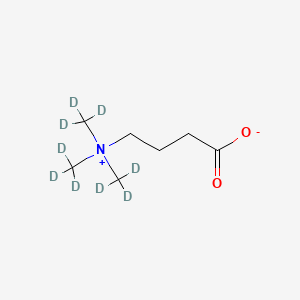

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4-[tris(trideuteriomethyl)azaniumyl]butanoate |

InChI |

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

JHPNVNIEXXLNTR-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-] |

Origin of Product |

United States |

Synthesis and Characterization Methodologies of Gamma Butyrobetaine D9

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The synthesis of gamma-Butyrobetaine-d9 is a multi-step process that strategically introduces deuterium atoms at the three methyl groups of the trimethylammonium moiety. This specific labeling is crucial for its function as a tracer and internal standard, as these positions are generally stable and less prone to back-exchange under typical physiological and analytical conditions.

A common and effective synthetic route involves a two-stage approach: the initial preparation of a deuterated precursor, trimethyl-d9-amine (B3044110), followed by its reaction with a suitable butyrate (B1204436) derivative to form the final product.

Stage 1: Synthesis of Trimethyl-d9-amine

The synthesis of the key deuterated intermediate, trimethyl-d9-amine, is typically achieved through the nucleophilic substitution reaction between deuterated methyl iodide (CD₃I) and ammonia (B1221849) (NH₃). In this reaction, three molecules of deuterated methyl iodide react with one molecule of ammonia to form trimethyl-d9-amine. The reaction can be summarized as follows:

3 CD₃I + NH₃ → (CD₃)₃N + 3 HI

To drive the reaction to completion and ensure a high level of deuterium incorporation, a stoichiometric excess of the deuterated methyl iodide is often used. The resulting hydroiodide salt is then neutralized to yield the free amine. Purification of the volatile trimethyl-d9-amine can be achieved through techniques such as vacuum distillation.

Stage 2: Formation of the this compound Backbone

Once trimethyl-d9-amine is synthesized and purified, it is reacted with a suitable four-carbon backbone to form the gamma-butyrobetaine structure. A common precursor for this step is ethyl 4-bromobutanoate. mdpi.com The reaction proceeds via a nucleophilic substitution where the nitrogen atom of trimethyl-d9-amine attacks the carbon atom bonded to the bromine in ethyl 4-bromobutanoate, forming the quaternary ammonium (B1175870) salt, this compound ethyl ester bromide. mdpi.com

(CD₃)₃N + Br(CH₂)₃COOCH₂CH₃ → [(CD₃)₃N⁺(CH₂)₃COOCH₂CH₃]Br⁻

This reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724), under an inert atmosphere. mdpi.com

Stage 3: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester group of the intermediate to yield the carboxylic acid functionality of this compound. This is generally achieved by treating the ester with a base, such as sodium hydroxide, followed by neutralization. prepchem.com The resulting this compound can then be purified using techniques like ion-exchange chromatography to remove any remaining salts and impurities. mdpi.com

[(CD₃)₃N⁺(CH₂)₃COOCH₂CH₃]Br⁻ + NaOH → (CD₃)₃N⁺(CH₂)₃COO⁻Na⁺ + CH₃CH₂OH + NaBr (CD₃)₃N⁺(CH₂)₃COO⁻Na⁺ + H⁺ → (CD₃)₃N⁺(CH₂)₃COOH + Na⁺

This strategic, multi-step synthesis ensures the specific incorporation of nine deuterium atoms onto the trimethylammonium group of the gamma-butyrobetaine molecule, resulting in a high-purity, isotopically labeled compound suitable for its intended applications.

Analytical Techniques for Verifying Isotopic Purity and Chemical Identity

To ensure the reliability of this compound as an internal standard and tracer, rigorous analytical techniques are employed to confirm its chemical identity and, crucially, its isotopic purity. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods used for this purpose.

Mass Spectrometry-Based Purity Assessment

Mass spectrometry (MS) is a fundamental technique for the characterization of this compound. It provides information on the molecular weight, isotopic enrichment, and fragmentation pattern of the molecule.

Molecular Ion and Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected monoisotopic mass of the [M+H]⁺ ion is approximately 155.1746 Da, which is 9 mass units higher than its non-deuterated counterpart (146.1281 Da). The observed mass spectrum will show a cluster of peaks corresponding to different isotopic compositions. The relative intensities of these peaks are used to calculate the isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms. mpg.de A high isotopic purity (typically >98%) is essential for its use as an internal standard to avoid interference from and inaccurate quantification of the endogenous analyte.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of this compound. The fragmentation of quaternary ammonium compounds is well-characterized and provides structural confirmation. researchgate.net A common fragmentation pathway for gamma-butyrobetaine involves the neutral loss of trimethylamine (B31210). For this compound, this would result in the neutral loss of trimethyl-d9-amine (68 Da). Another characteristic fragmentation is the loss of a methyl group. In the case of this compound, this would be a deuterated methyl group (CD₃), resulting in a loss of 18 Da. The observation of these specific fragment ions confirms the identity and the location of the deuterium labels.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Description |

| Molecular Formula | C₇H₆D₉NO₂ | |

| Monoisotopic Mass | 154.1685 u | |

| [M+H]⁺ (monoisotopic) | 155.1758 u | Protonated molecular ion. |

| Major Fragment 1 (Neutral Loss) | [M+H - 68]⁺ | Loss of trimethyl-d9-amine. |

| Major Fragment 2 (Neutral Loss) | [M+H - 18]⁺ | Loss of a deuterated methyl group (CD₃). |

| Isotopic Purity | >98% | Percentage of molecules containing nine deuterium atoms. |

Spectroscopic Methods for Structural Elucidation of Deuterated Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including deuterated analogues like this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure and the absence of proton signals at the deuterated positions.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the most significant feature is the absence of the singlet corresponding to the nine protons of the trimethylammonium group, which is typically observed around 3.1 ppm in the non-deuterated compound. The presence of any residual signal in this region would indicate incomplete deuteration. The signals for the protons on the butyrate backbone (at the α, β, and γ positions) are expected to be present and show characteristic multiplicities (e.g., triplets and multiplets).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, the signal for the three equivalent methyl carbons of the trimethylammonium group will be observed. Due to the coupling with deuterium (a spin-1 nucleus), this signal will appear as a multiplet (typically a septet, following the 2nI+1 rule where n=3 and I=1), which is a clear indication of deuterium incorporation at these positions. The chemical shifts of the carbon atoms in the butyrate chain will also be observed at their expected positions.

Table 2: Expected NMR Data for this compound (in D₂O)

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | N-(CD₃)₃ | Absent | - | Confirms deuteration of the methyl groups. |

| -CH₂- (γ to COOH) | ~3.2 | Triplet | ||

| -CH₂- (α to COOH) | ~2.3 | Triplet | ||

| -CH₂- (β to COOH) | ~2.0 | Multiplet | ||

| ¹³C | N-(C D₃)₃ | ~54 | Multiplet (e.g., septet) | Confirms deuterium on the methyl carbons. |

| C OOH | ~182 | Singlet | ||

| -C H₂- (γ to COOH) | ~65 | Singlet | ||

| -C H₂- (α to COOH) | ~35 | Singlet | ||

| -C H₂- (β to COOH) | ~21 | Singlet |

By combining the data from these analytical techniques, a comprehensive characterization of this compound is achieved, confirming its chemical structure, high isotopic purity, and suitability for its intended use in sensitive research applications.

Advanced Analytical Applications of Gamma Butyrobetaine D9 in Quantitative Metabolomics

Role as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold standard for quantitative analysis due to its high precision and accuracy. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. The labeled compound, or internal standard, is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation and instrument response.

Gamma-Butyrobetaine-d9 serves as an ideal internal standard for the quantification of endogenous gamma-butyrobetaine. The nine deuterium (B1214612) atoms increase its mass sufficiently to prevent spectral overlap with the unlabeled analyte while maintaining nearly identical physicochemical properties. This ensures that it behaves similarly to the endogenous compound during extraction, chromatography, and ionization, providing reliable correction for any losses or variations during the analytical process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for the analysis of gamma-butyrobetaine in biological matrices. The use of γ-Butyrobetaine-d9 is integral to these methods for ensuring accurate quantification.

A typical LC-MS/MS protocol for the analysis of gamma-butyrobetaine using γ-Butyrobetaine-d9 involves the following steps:

Sample Preparation: Biological samples, such as plasma or urine, are first treated to remove proteins and other interfering substances. This is often achieved through protein precipitation with organic solvents like acetonitrile (B52724) or methanol. A known amount of γ-Butyrobetaine-d9 is added to the sample before this step to account for any analyte loss during sample processing.

Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. Due to the polar nature of gamma-butyrobetaine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation. HILIC columns effectively retain and separate polar compounds, which might otherwise elute in the void volume of traditional reversed-phase columns.

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both endogenous gamma-butyrobetaine and the γ-Butyrobetaine-d9 internal standard. This is known as Multiple Reaction Monitoring (MRM) and provides high selectivity and sensitivity.

| Parameter | Typical Condition |

| Chromatography | |

| Column | HILIC (e.g., BEH Amide) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from high organic to higher aqueous content |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (γ-Butyrobetaine) | e.g., m/z 146 -> m/z 87 |

| MRM Transition (γ-Butyrobetaine-d9) | e.g., m/z 155 -> m/z 96 |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common for polar compounds like gamma-butyrobetaine, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its quantification, provided that a derivatization step is included to increase its volatility.

The use of γ-Butyrobetaine-d9 is equally critical in GC-MS to control for variability in the derivatization reaction and the subsequent analysis. The derivatization process for compounds containing carboxylic acid and quaternary amine functionalities can be complex. A common approach involves a two-step process of methoximation followed by silylation.

A general workflow for GC-MS analysis would include:

Sample Preparation and Derivatization: After initial extraction from the biological matrix, the sample extract is dried down. A methoximation reagent is added to protect carbonyl groups, followed by a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the carboxylic acid group. This process makes the analyte volatile and suitable for GC analysis.

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column.

MS Detection: The separated compounds are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. Selected Ion Monitoring (SIM) of characteristic ions for the derivatized forms of both endogenous gamma-butyrobetaine and its d9-labeled internal standard is used for quantification.

| Parameter | Typical Condition |

| Derivatization | |

| Step 1 | Methoximation (e.g., Methoxyamine hydrochloride in pyridine) |

| Step 2 | Silylation (e.g., MSTFA) |

| Gas Chromatography | |

| Column | Non-polar (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Temperature Program | Ramped temperature gradient |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Analysis Mode | Selected Ion Monitoring (SIM) |

Method Development and Validation for Quantification in Complex Biological Matrices

The development and validation of robust analytical methods are paramount for obtaining reliable quantitative data in metabolomics. The use of γ-Butyrobetaine-d9 is a key component of this process, particularly in addressing the challenges posed by complex biological matrices.

Matrix Effects and Signal Suppression in Deuterated Compound Analysis

Biological matrices such as plasma, serum, and urine are incredibly complex, containing a multitude of endogenous compounds that can interfere with the analysis of the target analyte. One of the most significant challenges in LC-MS-based analysis is the phenomenon of matrix effects, which can cause either suppression or enhancement of the analyte signal. This occurs when co-eluting matrix components affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.

Deuterated internal standards like γ-Butyrobetaine-d9 are employed to compensate for these matrix effects. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it is assumed that it will experience the same degree of signal suppression or enhancement. However, it is important to be aware of potential issues. A slight difference in retention time between the analyte and its deuterated internal standard, sometimes observed in chromatography, can lead to differential matrix effects if they elute in regions of varying ion suppression. Therefore, careful chromatographic optimization to ensure co-elution is a critical aspect of method development.

Calibration Curve Construction and Accuracy Assessment

For accurate quantification, a calibration curve must be constructed. This involves preparing a series of standards with known concentrations of the analyte. A constant amount of the internal standard, γ-Butyrobetaine-d9, is added to each standard. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.

Due to the endogenous presence of gamma-butyrobetaine in biological matrices, creating a truly "blank" matrix for the calibration curve is not possible. Several strategies are employed to overcome this challenge:

Surrogate Matrix: A matrix that is free of the analyte, such as a synthetic plasma or a stripped serum, can be used.

Standard Addition: Known amounts of the analyte are added to the actual sample matrix. The endogenous concentration is then determined by extrapolating the calibration curve to the x-intercept.

Background Subtraction: The response from an unspiked sample is subtracted from the response of the spiked calibrators.

The accuracy of the method is assessed by analyzing quality control (QC) samples at different concentrations within the calibration range. The measured concentrations of the QC samples should be within a predefined percentage of their nominal values, typically ±15%.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value |

| Precision (%CV) | ≤ 15% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

Throughput Optimization in High-Volume Metabolomics Studies

Large-scale metabolomics studies often involve the analysis of hundreds or even thousands of samples. Therefore, optimizing the throughput of the analytical method without compromising data quality is a significant consideration.

Several strategies can be employed to increase the throughput of LC-MS/MS methods for gamma-butyrobetaine analysis:

Rapid Chromatographic Gradients: Shortening the chromatographic run time by using faster gradients can significantly increase sample throughput.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes, allowing for faster separations at higher pressures without a loss of resolution.

Automated Sample Preparation: Utilizing robotic liquid handling systems for sample preparation steps like protein precipitation and dilution can dramatically increase the speed and reproducibility of the workflow. These automated systems can prepare 96-well plates of samples in a fraction of the time it would take to do so manually.

Multiplexing: Some advanced LC-MS systems allow for the staggering of injections from multiple LC systems into a single mass spectrometer, maximizing the instrument's duty cycle.

By implementing these strategies, the analysis time per sample can be reduced to a few minutes, enabling the high-throughput screening required for large-scale clinical and epidemiological studies. The consistent and reliable performance of γ-Butyrobetaine-d9 as an internal standard is fundamental to maintaining data quality in these high-throughput applications.

Investigation of Metabolic Pathways Utilizing Gamma Butyrobetaine D9 As a Tracer

Tracing the Endogenous L-Carnitine Biosynthesis Pathway

In host organisms, γBB is the direct precursor to L-Carnitine, a vital molecule for fatty acid metabolism. The use of d9-γBB allows researchers to follow its conversion and elucidate the dynamics of this endogenous pathway.

Studies involving the oral administration of d9-γBB to mice have demonstrated its absorption and subsequent conversion into deuterated L-Carnitine (d9-carnitine). nih.gov The appearance of d9-carnitine in the plasma confirms that γBB is successfully processed through the endogenous L-Carnitine biosynthesis pathway. nih.gov This conversion happens within the host tissues, as demonstrated by its occurrence in both germ-free and conventional mice, indicating that gut microbes are not required for this specific transformation. nih.gov The primary metabolite identified in this host-mediated pathway is the final product, d9-L-carnitine, confirming γBB's role as its immediate precursor. nih.govnih.gov

The conversion of γBB to L-Carnitine is a single hydroxylation reaction catalyzed by the host enzyme gamma-butyrobetaine dioxygenase (BBOX), also known as gamma-butyrobetaine hydroxylase. nih.govresearchgate.net This enzyme is primarily active in the liver and kidneys. nih.gov Perfusion studies of isolated guinea pig livers have shown that γBB added to the perfusion medium is efficiently hydroxylated to form L-carnitine. nih.gov The use of d9-γBB allows for precise measurement of the in vivo activity of BBOX, demonstrating the direct enzymatic conversion within the host system, independent of microbial activity. nih.gov

Exploration of Gut Microbiota-Mediated Metabolic Transformations

Beyond its role as a precursor in host L-Carnitine synthesis, γBB is a key intermediate in a metaorganismal pathway involving the gut microbiota, which transforms dietary L-Carnitine into the pro-atherogenic compound trimethylamine-N-oxide (TMAO). nih.gov d9-γBB is instrumental in dissecting these microbial transformations.

The second, and often rate-limiting, step is the conversion of γBB to TMA. tandfonline.com Studies using d9-γBB in mice have shown that it is converted to deuterated trimethylamine (B31210) (d9-TMA), which is then absorbed by the host and oxidized in the liver to deuterated trimethylamine-N-oxide (d9-TMAO). nih.gov This conversion is strictly dependent on the presence of gut microbiota, as it does not occur in germ-free mice or mice treated with antibiotics. nih.gov This demonstrates that gut bacteria are solely responsible for cleaving the C-N bond in γBB to release TMA. nih.govpnas.org

Specific microbial gene clusters and enzymes are responsible for the conversion of γBB to TMA.

gbu (gamma-butyrobetaine utilization) Gene Cluster: A key anaerobic pathway for γBB metabolism was identified in the human gut bacterium Emergencia timonensis. pnas.orgnih.gov This pathway is encoded by the gbu gene cluster (also referred to as the bbu cluster). pnas.orgnih.gov RNA sequencing analysis revealed that this six-gene cluster is significantly upregulated in E. timonensis in the presence of γBB. nih.govnih.gov Functional studies have shown that four genes within this cluster—gbuA, gbuB, gbuC, and gbuE—are necessary and sufficient to convert γBB to TMA. nih.gov The abundance of the gbu gene cluster in the human gut correlates with a diet rich in red meat and plasma TMAO levels, highlighting its clinical relevance. asm.orgtandfonline.comnih.gov

yeaW/X Gene Cluster: An alternative, oxygen-dependent pathway for γBB metabolism involves the yeaW/X gene cluster. nih.gov This cluster encodes a two-component Rieske-type oxygenase/reductase. nih.govnih.gov The YeaW protein is the oxygenase that acts on γBB to produce TMA, while YeaX is the associated reductase. nih.govnih.gov This pathway has been identified in bacteria such as Escherichia coli and is thought to function in the hypoxic conditions of the gut. nih.govportlandpress.com

cntA/B Gene Cluster: The cntA/B gene cluster encodes a Rieske-type oxygenase/reductase that is highly similar in sequence and function to yeaW/X. nih.gov While its primary substrate is L-carnitine for direct conversion to TMA, the promiscuity of these enzymes and the high sequence homology between CntA and YeaW (over 80% identity) mean they are often discussed together. nih.govnih.govpnas.org The cntA/B and yeaW/X clusters can coexist in some bacterial species and represent an aerobic or microaerophilic mechanism for TMA production from carnitine and its derivatives. nih.gov

Data Tables

Table 1: Key Enzymes and Gene Clusters in Gamma-Butyrobetaine Metabolism

| Enzyme / Gene Cluster | Organism Type | Metabolic Conversion | Function |

|---|---|---|---|

| gamma-butyrobetaine dioxygenase (BBOX) | Host (e.g., Human, Mouse) | gamma-Butyrobetaine → L-Carnitine | Catalyzes the final step of endogenous L-Carnitine biosynthesis. |

| cai Operon | Gut Microbiota | L-Carnitine → gamma-Butyrobetaine | Encodes enzymes for the initial conversion of dietary L-Carnitine to its intermediate, γBB. |

| gbu / bbu Cluster | Gut Microbiota (anaerobic) | gamma-Butyrobetaine → Trimethylamine (TMA) | Encodes enzymes for the anaerobic cleavage of γBB to produce TMA. |

| yeaW/X Cluster | Gut Microbiota (aerobic/hypoxic) | gamma-Butyrobetaine → Trimethylamine (TMA) | Encodes a Rieske-type oxygenase system for TMA production from γBB. |

| cntA/B Cluster | Gut Microbiota (aerobic/hypoxic) | L-Carnitine → Trimethylamine (TMA) | Encodes a Rieske-type oxygenase system primarily for L-Carnitine, with high homology to yeaW/X. |

Table 2: Proposed Function of Key Genes within the gbu Cluster of Emergencia timonensis

| Gene | Proposed Function |

|---|---|

| gbuA | Encodes a novel TMA-lyase that catalyzes the key TMA-generating step. pnas.orgnih.gov |

| gbuB | Encodes a CoA transferase, likely involved in activating γBB to γBB-CoA. pnas.orgnih.govbiorxiv.org |

| gbuC | Encodes a second CoA transferase, also implicated in the formation of the CoA thioester intermediate. nih.govbiorxiv.org |

| gbuD | Encodes a putative oxidoreductase. nih.gov |

| gbuE | Encodes a putative acyl-CoA dehydrogenase, potentially involved in metabolizing the crotonyl-CoA intermediate. nih.govbiorxiv.org |

| gbuF | Encodes a putative hydratase. nih.gov |

Enzymatic and Mechanistic Studies Involving Gamma Butyrobetaine D9

Kinetic Characterization of Gamma-Butyrobetaine Metabolizing Enzymes

The substitution of hydrogen with deuterium (B1214612) atoms in γBB creates a heavier molecule that can influence the rates of enzyme-catalyzed reactions. This kinetic isotope effect provides a powerful method for characterizing the activity and regulatory features of enzymes that metabolize γBB.

Gamma-butyrobetaine hydroxylase (BBOX1), also known as gamma-butyrobetaine dioxygenase, is the enzyme responsible for the final step in L-carnitine biosynthesis, catalyzing the hydroxylation of γBB. wikipedia.orgresearchgate.net Studies using deuterated γBB have been instrumental in understanding the kinetics of this critical reaction.

Research on human BBOX1 revealed that replacing unlabeled γBB with gamma-[2,3,4-2H6]butyrobetaine has a significant impact on the reaction's stoichiometry. nih.gov BBOX1 is a 2-oxoglutarate-dependent oxygenase, and its catalytic cycle typically involves the coupled decarboxylation of 2-oxoglutarate and the hydroxylation of the substrate. wikipedia.orgnih.gov With unlabeled γBB, the ratio of 2-oxoglutarate decarboxylation to substrate hydroxylation is 1.16, indicating a tightly coupled reaction. However, when deuterated γBB is used, this ratio dramatically increases to 7.48. nih.gov This "uncoupling" phenomenon, where the cofactor is consumed without efficient product formation, is a key kinetic insight gained from using the deuterated substrate.

In contrast, the BBOX1 enzyme from Pseudomonas sp. AK 1 showed a much smaller effect. With deuterated γBB, 2-oxoglutarate decarboxylation exceeded hydroxylation by only 10%, and no such excess was observed with the unlabeled substrate. nih.gov These comparative kinetic data highlight species-specific differences in the enzyme's active site and catalytic mechanism.

| Enzyme Source | Substrate | Ratio of Decarboxylation to Hydroxylation | Calculated Internal Isotope Effect |

|---|---|---|---|

| Human | gamma-Butyrobetaine (unlabeled) | 1.16 | 41 |

| Human | gamma-[2,3,4-2H6]butyrobetaine | 7.48 | |

| Pseudomonas sp. AK 1 | gamma-Butyrobetaine (unlabeled) | ~1.0 | Not Calculated |

| Pseudomonas sp. AK 1 | gamma-[2,3,4-2H6]butyrobetaine | ~1.1 |

In the mammalian gut, microbial enzymes can metabolize L-carnitine and γBB. nih.govnih.gov A key pathway involves the conversion of γBB to trimethylamine (B31210) (TMA), a precursor to the pro-atherogenic metabolite trimethylamine-N-oxide (TMAO). pdbj.org The use of d9-γBB has been pivotal in characterizing this microbial activity.

Probing Reaction Mechanisms through Deuterium Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when a heavier isotope is substituted for a lighter one at a bond that is broken or significantly altered during the rate-limiting step of the reaction. The use of deuterated γBB has provided profound insights into the mechanism of BBOX1.

The cleavage of a carbon-hydrogen (C-H) bond is often the most energetically demanding step in hydroxylation reactions. When a carbon-deuterium (C-D) bond must be broken instead, the reaction rate is substantially slower. researchgate.net In the study of human BBOX1, the significant uncoupling of cofactor decarboxylation from substrate hydroxylation when using deuterated γBB allowed for the calculation of a large internal isotope effect of 41. nih.gov This value indicates that the abstraction of a hydrogen atom from the C3 position of γBB is a major rate-determining step in the hydroxylation reaction. nih.gov

| Enzyme Source | Isotope Effect Parameter | Value |

|---|---|---|

| Human | Internal Isotope Effect | 41 |

| DV (Overall reaction) | 2.5 | |

| DV/K | 1.0 | |

| Pseudomonas sp. AK 1 | DV (Overall reaction) | 6 |

Structural Biology Approaches to Enzyme-Substrate Interactions with Deuterated Analogues

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level views of how an enzyme binds its substrate. While crystal structures of human BBOX1 have been solved, revealing a closed active site and key residues for substrate binding, the specific use of deuterated γBB in these structural studies is not prominently documented in the available literature. nih.gov

However, the use of deuterated analogues is a powerful technique, particularly in NMR spectroscopy, for studying enzyme-substrate complexes. Deuterium has a different magnetic moment than hydrogen (proton), and replacing protons with deuterons can simplify complex ¹H-NMR spectra, allowing researchers to focus on specific signals of interest. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can measure distances between atoms in the enzyme and the deuterated substrate, helping to map the precise orientation of the substrate in the active site.

While specific studies detailing the crystal structure or NMR solution structure of BBOX1 in complex with gamma-Butyrobetaine-d9 are not readily found, NMR has been used to probe substrate and inhibitor binding to BBOX1. nih.gov These studies have provided insights into the binding modes of various ligands and suggest a cooperative interaction between the two monomers of the dimeric enzyme. nih.gov The application of deuterated substrates like d9-γBB represents a potential future direction for gaining even more refined structural and dynamic information about the BBOX1 catalytic mechanism.

Applications in Advanced Biological System Perturbation Studies

Profiling Metabolic Responses to Dietary Interventions

GBB-d9 is instrumental in understanding how dietary changes impact metabolic pathways. By introducing a diet supplemented with GBB and using GBB-d9 as a tracer, researchers can monitor the downstream metabolic consequences.

In a notable study, mice were fed a diet supplemented with GBB. Subsequently, these mice, along with a control group on a standard diet, were administered GBB-d9. The production of deuterated trimethylamine (B31210) (d9-TMA) and trimethylamine-N-oxide (d9-TMAO) was significantly higher in the mice on the GBB-supplemented diet. This finding indicates that a long-term dietary exposure to GBB induces a functional shift in the gut microbiota, optimizing it for the metabolism of GBB into TMA and subsequently TMAO.

Conversely, the plasma levels of d9-GBB were lower in the GBB-supplemented mice, suggesting an enhanced catabolic capacity of the gut microbiome to utilize GBB as a fuel source. This demonstrates the utility of GBB-d9 in revealing diet-induced functional adaptations of the gut microbiome.

Table 1: Effect of GBB-supplemented Diet on the Metabolism of Orally Administered GBB-d9 in Mice

| Metabolite | Control Diet | GBB-Supplemented Diet | Interpretation |

|---|---|---|---|

| d9-TMA | Baseline Production | Markedly Higher Production | Induction of gut microbial capacity for TMA formation from GBB. |

| d9-TMAO | Baseline Production | Markedly Higher Production | Increased host conversion of microbially-produced d9-TMA. |

| d9-GBB (Plasma) | Higher Levels | Lower Levels | Enhanced catabolism of GBB by the gut microbiota. |

Interrogation of Microbiome-Host Metabolic Crosstalk

A primary application of GBB-d9 is in deciphering the intricate metabolic interplay between the gut microbiome and the host. The metabolism of L-carnitine and GBB to TMA is a key example of this crosstalk, with significant implications for cardiovascular health.

By administering GBB-d9 to different preclinical models, researchers have unequivocally demonstrated the essential role of the gut microbiota in TMA production. In conventionally housed mice, oral administration of d9-GBB leads to the time-dependent appearance of d9-TMA and d9-TMAO in the plasma. However, in germ-free mice or mice treated with broad-spectrum antibiotics to suppress the gut microbiota, the production of d9-TMA and d9-TMAO from d9-GBB is completely abolished. Upon conventionalization of the germ-free mice (i.e., introduction of a normal gut microbiome), the ability to produce d9-TMA and d9-TMAO from d9-GBB is restored.

These experiments provide direct evidence that the conversion of GBB to TMA is a gut microbe-dependent process. The subsequent conversion of d9-TMA to d9-TMAO is then carried out by host flavin monooxygenase enzymes in the liver. This sequential, multi-organismal metabolic pathway highlights the complex nature of microbiome-host crosstalk.

Table 2: Gut Microbiome-Dependence of TMA/TMAO Production from GBB-d9 in Mice

| Mouse Model | d9-GBB Administration | d9-TMA/d9-TMAO Production | Conclusion |

|---|---|---|---|

| Conventional | Oral Gavage | Detected | Gut microbiota metabolizes GBB to TMA. |

| Antibiotic-Treated | Oral Gavage | Not Detected | Gut microbiota is necessary for TMA production from GBB. |

| Germ-Free | Oral Gavage | Not Detected | Confirms the obligatory role of gut microbes. |

| Conventionalized (previously Germ-Free) | Oral Gavage | Detected | Restoration of gut microbiota restores metabolic function. |

Methodological Frameworks for Biomarker Research and Discovery via Quantitative Tracing

The use of stable isotope-labeled compounds like GBB-d9 is a cornerstone of modern methodological frameworks for biomarker discovery and the study of metabolic fluxes. Quantitative tracing allows for a dynamic understanding of metabolic pathways, going beyond the static snapshot provided by conventional metabolomics.

Stable isotopes are considered the gold standard for the accurate quantification of endogenous metabolites in complex biological samples. By using a known amount of the isotopically labeled compound as an internal standard, the concentration of the unlabeled endogenous counterpart can be precisely determined.

In the context of biomarker research, GBB-d9 can be used to trace the flux through specific metabolic pathways. For example, by measuring the rate of appearance of d9-TMAO following the administration of d9-GBB, one can quantify the activity of the gut microbiota-host co-metabolic pathway. This rate could serve as a potential biomarker for cardiovascular disease risk, as higher TMAO levels have been associated with adverse cardiovascular events.

Furthermore, studying the kinetic isotope effect, as has been done with deuterated GBB, can provide insights into enzyme mechanisms and reaction rates. Such detailed mechanistic understanding is crucial for the development of targeted therapies and for the validation of new biomarkers. The integration of stable isotope tracing with advanced analytical platforms like mass spectrometry provides a powerful framework for discovering and validating biomarkers that reflect the complex interplay between diet, microbiome, and host metabolism.

Future Perspectives and Methodological Advancements in Gamma Butyrobetaine D9 Research

Integration with Multi-Omics Data (Genomics, Proteomics, Metagenomics)

The full potential of GBB-d9 as a metabolic probe can be realized by integrating tracer data with multi-omics datasets. This approach allows researchers to connect metabolic functions to the underlying genetic and proteomic machinery, providing a holistic view of GBB metabolism.

Genomics and Metagenomics : The metabolism of GBB into trimethylamine (B31210) (TMA) is dependent on gut microbial activity. biorxiv.org Future studies will leverage metagenomic sequencing of gut microbiota to correlate the presence and abundance of specific bacterial genes and species with the rate of GBB-d9 conversion to d9-TMA. For instance, the identification of the γ-butyrobetaine utilization (bbu) gene cluster in certain gut bacteria represents a key step in understanding this pathway. researchgate.net By combining GBB-d9 tracing with metagenomic analysis, researchers can identify individuals with a microbial profile that predisposes them to high TMA production, a metabolite linked to various health conditions. biorxiv.org

Proteomics : Quantitative proteomics can be used alongside GBB-d9 administration to measure changes in the expression levels of key enzymes and transporters involved in carnitine biosynthesis and transport. For example, researchers can quantify the protein levels of gamma-butyrobetaine dioxygenase (BBD), the enzyme that converts GBB to carnitine, in tissues like the liver and kidney. nih.gov This integration helps to determine whether observed changes in metabolic flux are due to alterations in enzyme concentration or other regulatory mechanisms. Stable isotope labeling techniques in proteomics can further enhance this analysis.

Metabolomics : Untargeted metabolomics analysis following GBB-d9 administration can reveal broader shifts in the metabolome. By tracing the deuterated label, researchers can not only follow the direct conversion to d9-carnitine and d9-TMAO but also identify downstream metabolic products and related pathways that are impacted. nih.govdoe.gov This provides a comprehensive snapshot of the metabolic consequences of GBB flux.

Table 1: Integration of GBB-d9 Tracing with Multi-Omics Platforms

| Omics Field | Research Objective with GBB-d9 | Key Technologies | Potential Insights |

|---|---|---|---|

| Genomics | Identify host genetic variants affecting GBB transport and enzymatic conversion. | Whole Genome Sequencing (WGS), SNP Genotyping | Discovery of polymorphisms in genes like BBD that alter carnitine synthesis efficiency. |

| Proteomics | Quantify changes in enzyme and transporter levels in response to GBB flux. | Mass Spectrometry (LC-MS/MS), Quantitative Proteomics (SILAC, TMT) | Correlation of BBD protein abundance with the rate of d9-carnitine synthesis from GBB-d9. |

| Metagenomics | Identify specific gut microbes and genes responsible for GBB metabolism to TMA. | 16S rRNA Sequencing, Shotgun Metagenomic Sequencing | Identification of bacterial species harboring the bbu gene cluster and their association with plasma d9-TMA levels. researchgate.net |

| Metabolomics | Map the downstream metabolic fate of GBB and its impact on related pathways. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracking the incorporation of deuterium (B1214612) into a wide array of metabolites beyond carnitine. |

Development of Novel Tracing Strategies and Analytical Platforms

Advancements in analytical technology will provide unprecedented spatial and temporal resolution for tracking GBB-d9 and its metabolites in vivo.

Advanced Mass Spectrometry (MS) : High-resolution mass spectrometry platforms are central to stable isotope tracing studies, allowing for the precise detection and quantification of isotopically labeled compounds. doe.gov Future developments will focus on increasing sensitivity to detect low-abundance metabolites and improving analytical throughput. Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) could be adapted to study how GBB or carnitine binding induces conformational changes in enzymes and transporters, providing insights into their mechanisms of action. acs.org

Deuterium Metabolic Imaging (DMI) : A particularly promising frontier is the application of Deuterium Metabolic Imaging (DMI), a non-invasive magnetic resonance (MR)-based method. nih.gov DMI can map the metabolic fate of deuterated substrates in three dimensions within a living organism. isotope.com By administering GBB-d9, researchers could potentially visualize its uptake and conversion to d9-carnitine in specific organs like the liver, kidney, and heart in real-time. This would represent a significant leap from relying solely on plasma or tissue homogenate measurements, offering dynamic spatial information about carnitine synthesis. nih.govbohrium.com The low natural abundance of deuterium and its favorable MR characteristics make DMI a robust technique for in-vivo flux analysis. isotope.com

Table 2: Comparison of Analytical Platforms for GBB-d9 Research

| Platform | Principle | Application for GBB-d9 | Advantages |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Quantify GBB-d9 and its metabolites (d9-carnitine, d9-TMAO) in biological fluids and tissues. nih.gov | High sensitivity, high throughput, well-established for metabolomics. doe.gov |

| Deuterium Metabolic Imaging (DMI) | Magnetic resonance spectroscopy detects the signal from deuterium nuclei. | In vivo, non-invasive visualization of GBB-d9 uptake and conversion to d9-carnitine in specific organs. nih.govisotope.com | Provides spatial and dynamic metabolic information; non-invasive. nih.gov |

| HDX-MS | Measures the rate of deuterium exchange on backbone amide hydrogens of proteins. | Study conformational changes in the BBD enzyme upon binding of GBB. | Provides insights into protein dynamics and ligand interactions. acs.org |

Computational Modeling of Metabolic Fluxes Informed by Deuterated Tracers

Experimental data from GBB-d9 tracing studies provide crucial inputs for computational models that can simulate and predict metabolic behavior on a system-wide scale.

Metabolic Flux Analysis (MFA) : MFA is a powerful technique for quantifying the rates (fluxes) of intracellular reactions. eares.org By feeding a stable isotope tracer like GBB-d9 and measuring the isotopic enrichment in downstream metabolites, researchers can calculate the flux through the carnitine biosynthesis pathway. nih.govmdpi.com This moves beyond static concentration measurements to provide a dynamic picture of metabolic activity. Deuterium is an effective non-carbon tracer for investigating specific aspects of metabolism. mdpi.com

Flux Balance Analysis (FBA) : On a larger scale, genome-scale metabolic models (GEMs) can be used to simulate the metabolism of an entire organism or cell. nih.gov FBA is a computational method that predicts metabolic flux distributions within these models. plos.org Data from GBB-d9 experiments—such as the measured rate of d9-carnitine production—can be used as constraints to refine these models, making their predictions more biologically accurate. eares.org This approach can be used to predict how perturbations, such as dietary changes or disease states, affect carnitine homeostasis and related metabolic networks.

Next-Generation Models : The future of metabolic modeling lies in integrating multiple layers of biological regulation. For example, regulatory Flux Balance Analysis (rFBA) incorporates transcriptional regulatory networks to provide more accurate predictions of metabolic shifts over time. mdpi.com By combining GBB-d9 flux data with transcriptomic and proteomic data, these next-generation models can simulate how changes in gene expression regulate metabolic pathways involving carnitine, offering a powerful tool for predictive biology.

Table 3: Computational Modeling Approaches for GBB-d9 Flux Analysis

| Modeling Approach | Description | GBB-d9 Data Input | Key Output |

|---|---|---|---|

| Metabolic Flux Analysis (MFA) | A method to quantify reaction rates in metabolic pathways using isotope tracer data. eares.org | Isotopic enrichment patterns in carnitine and TMAO after GBB-d9 administration. | Absolute or relative flux values for the carnitine biosynthesis pathway. nih.gov |

| Flux Balance Analysis (FBA) | A constraint-based modeling approach to predict flux distributions in genome-scale models. plos.org | Measured rates of GBB-d9 uptake or conversion can be used as model constraints. | Predicted optimal flux distribution across the entire metabolic network to achieve a biological objective (e.g., biomass production). |

| Regulatory FBA (rFBA) | An extension of FBA that integrates transcriptional regulatory networks to model dynamic responses. mdpi.com | Time-course data of GBB-d9 conversion combined with transcriptomic (gene expression) data. | Time-resolved predictions of metabolic states that account for gene regulation. |

Q & A

Q. What analytical methods are most suitable for quantifying gamma-butyrobetaine-d9 in biological matrices?

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

Methodological Answer: Conduct forced degradation studies:

- Thermal Stability : Incubate at 40°C for 24 hours.

- pH Stability : Test in buffers (pH 2–9) for 6 hours.

- Light Exposure : Expose to UV light (254 nm) for 48 hours. Quantify degradation products via LC-MS/MS and compare to untreated controls. Stability thresholds should align with FDA guidelines (<10% degradation) .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

Methodological Answer: Use isotopic tracing (e.g., ¹³C-labeled analogs) coupled with high-resolution mass spectrometry (HRMS) to track metabolites. Key steps:

- In Vitro Assays : Incubate with liver microsomes.

- In Vivo Studies : Administer to rodent models, collect plasma/urine.

- Pathway Analysis : Map metabolites to databases like KEGG or HMDB .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s role in mitochondrial function?

Methodological Answer: Apply a systematic review framework:

Q. What experimental designs are optimal for distinguishing this compound’s direct vs. indirect effects in gene regulation studies?

Methodological Answer: Combine CRISPR/Cas9 knockout models with isotopic labeling:

Q. How can researchers validate novel interactions between this compound and gut microbiota metabolites?

Methodological Answer: Employ multi-omics integration:

Q. What statistical approaches are recommended for dose-response modeling of this compound in chronic exposure studies?

Methodological Answer: Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Key parameters:

- Hill Equation : Fit EC₅₀ and Emax values.

- Covariate Analysis : Adjust for age, sex, and baseline biomarker levels.

- Software : Use Monolix or NONMEM for robust parameter estimation .

Methodological Best Practices

- Research Question Formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Contradiction Resolution : Prioritize replication in standardized models and cross-validate findings via orthogonal assays (e.g., NMR vs. MS) .

- Ethical Compliance : For human studies, detail participant selection criteria and informed consent protocols per IRB guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.